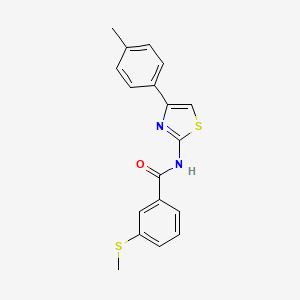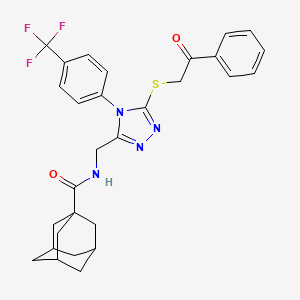
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. The NMR data provides valuable information about the structure of the compound . The compound has been synthesized with variable substituents as target structures, and their biological activities have been evaluated .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. The NMR data provides information about the number and type of atoms in the molecule, and their connectivity . The IR data provides information about the types of bonds present in the molecule .Chemical Reactions Analysis
Thiazoles, which are part of the compound’s structure, are known to exhibit a wide range of biological activities. Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the NMR and IR data . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Synthesis and Biological Activities
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a core structure for the synthesis of various heterocyclic compounds, demonstrating significant biological activities. For example, the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives has been explored, showing potential as antibiotics and antibacterials against both Gram-positive and Gram-negative bacteria. This underscores the compound's role in developing new therapeutic agents (G. Ahmed, 2007).
Antimicrobial and Anticancer Activities
The compound's utility extends to antimicrobial and anticancer activities. New series of thiazolidine-2,4-diones carboxamide and amino acid derivatives synthesized from this compound have been evaluated for antimicrobial activity against various bacterial and fungal strains, with some demonstrating moderate antibacterial and antifungal activities. This highlights its potential in antimicrobial drug discovery (Rakia Abd Alhameed et al., 2019). Furthermore, derivatives of this compound have been synthesized with potential analgesic and anti-inflammatory activity, contributing to the search for new pain management solutions (A. Deep et al., 2012).
Antinociceptive and Antimicrobial Synthesis
Further research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides revealed antinociceptive properties, indicating the compound's relevance in developing pain-relief medications. This underscores the compound's versatility in synthesizing molecules with potential therapeutic benefits (S. Shipilovskikh et al., 2020).
Structural and Physicochemical Characterization
The structural and physicochemical characterization of carboxamides and their metal complexes, including those derived from this compound, has revealed antibacterial activities against E. coli. This suggests its application in materials science and coordination chemistry for biomedical applications (E. Aktan et al., 2017).
将来の方向性
特性
IUPAC Name |
N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQBUGSJOLLGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[4-Chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2891888.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-acetamidobenzamide](/img/structure/B2891890.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2891891.png)
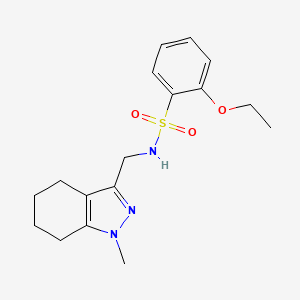
![N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2891894.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2891895.png)
![8,8-Difluoro-6-azaspiro[2.5]octane](/img/structure/B2891896.png)

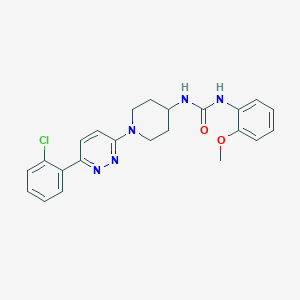
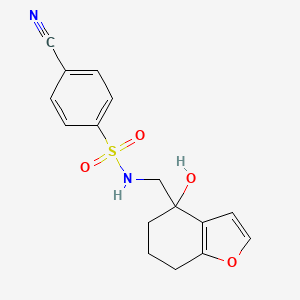
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2891904.png)
